N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide
説明
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a cyclohexyl backbone substituted with a 5-fluoropyrimidin-2-yl ether group and a 1-methylimidazole sulfonamide moiety.
特性
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3S/c1-20-8-13(18-9-20)24(21,22)19-11-2-4-12(5-3-11)23-14-16-6-10(15)7-17-14/h6-9,11-12,19H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDKBFZIJJHGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It’s known that fluoropyrimidines, a class of compounds to which this molecule belongs, often target enzymes involved in dna synthesis, such asthymidylate synthase .
Mode of Action
Based on its structural similarity to other fluoropyrimidines, it’s likely that it interferes with the synthesis ofpyrimidine , a key component of DNA. This interference could occur through the inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) , which is involved in pyrimidine production.
Biochemical Pathways
The compound’s action on pyrimidine synthesis disrupts the normal biochemical pathways of DNA replication and repair. By inhibiting the production of pyrimidine, the compound prevents the synthesis of new DNA strands, thereby halting cell division and proliferation.
Pharmacokinetics
Fluoropyrimidines in general have been noted for their erratic absorption and nonlinear pharmacokinetics when administered orally. The primary route of administration of fluoropyrimidines has been intravenous due to problems with oral dosing. The variability in plasma levels results primarily from extensive first pass metabolism of the drug in the gut wall and the liver coupled with variable and schedule-dependent clearance.
Result of Action
The inhibition of pyrimidine synthesis results in a lack of necessary components for DNA replication. This leads to a halt in cell division and proliferation, which can be particularly effective against rapidly dividing cells, such as cancer cells.
生物活性
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by its unique structural components, which include a cyclohexyl group, a 5-fluoropyrimidine moiety, and an imidazole sulfonamide structure. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Cyclohexyl Group | Provides hydrophobic interactions and structural stability. |
| 5-Fluoropyrimidine Moiety | Enhances antitumor activity by mimicking nucleobases. |
| Imidazole Sulfonamide | Contributes to biological activity through enzyme inhibition. |
Research indicates that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, similar to other known kinase inhibitors .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, evidenced by chromatin condensation and activation of caspases .
- Cell Proliferation Modulation : It appears to affect pathways related to cell proliferation, potentially making it a candidate for cancer therapy.
Pharmacological Properties
The pharmacological profile of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide includes:
- Potency : The compound exhibits significant potency against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
- Selectivity : It shows selective inhibition of target kinases with minimal off-target effects, which is crucial for reducing side effects in clinical applications .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HCT116 and NCI-H460). Results indicated:
- Cytotoxicity : The compound induced cell death at concentrations as low as 10 µM.
- Mechanism : Analysis showed increased levels of apoptotic markers (e.g., cleaved PARP) in treated cells .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated:
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as fluorinated pyrimidines, sulfonamide/carboxamide groups, and cyclohexyl or heterocyclic backbones.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Impact of Fluorination: The 5-fluoropyrimidin-2-yl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 3-cyanopyrazine in ) due to fluorine’s electronegativity and resistance to oxidative degradation .
Sulfonamide vs.
Backbone Modifications :
- Substituting the cyclohexyl ether with a thiazole-pyridine system () introduces rigidity and alters lipophilicity, which could affect membrane permeability and off-target interactions .
Research Implications and Limitations
- Pharmacological Gaps : While structural data are available, pharmacological profiles (e.g., IC50 values, selectivity) for the target compound remain undocumented in the provided evidence.
- Synthetic Feasibility : The target compound’s synthesis (similar to ) may face challenges in regioselective fluorination and sulfonamide coupling, requiring optimized catalytic conditions .
- Therapeutic Potential: Analogous compounds (e.g., ’s PI4KA inhibitor) suggest possible applications in oncology or infectious diseases, warranting further biological screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
